Insulin-like growth factor II, Leu(27)-, is a synthetic analog of insulin-like growth factor II, which plays a crucial role in cellular growth, development, and metabolism. This compound is particularly notable for its selective binding to the type-II insulin-like growth factor receptor, distinguishing it from other analogs that may interact with multiple receptors. The specificity of Leu(27)- insulin-like growth factor II makes it a valuable tool in research related to growth factors and their signaling pathways.
Insulin-like growth factor II is primarily produced in the liver and plays significant roles in fetal development and postnatal growth. The Leu(27) modification refers to the substitution of leucine at the 27th position in the amino acid sequence of insulin-like growth factor II, which enhances its selectivity for the type-II receptor. This compound falls under the category of peptide hormones and is classified as a growth factor.
The synthesis of Leu(27)- insulin-like growth factor II typically involves recombinant DNA technology. This process includes:
The purification process often involves affinity chromatography, which exploits the specific binding properties of the insulin-like growth factors to their receptors, allowing for effective separation from other proteins.
The molecular formula for insulin-like growth factor II is C_152H_236N_42O_47S_6, with a molecular weight of approximately 34 kDa. The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.
Leu(27)- insulin-like growth factor II participates in various biochemical reactions primarily involving receptor binding and signaling cascades. Key reactions include:
Receptor binding studies typically employ techniques such as surface plasmon resonance or radiolabeled ligand assays to quantify binding affinities and kinetics.
The mechanism of action for Leu(27)- insulin-like growth factor II involves:
Studies have shown that Leu(27)- insulin-like growth factor II does not significantly activate type-I IGF receptors or insulin receptors, confirming its selective action on the type-II receptor .
Relevant data indicate that proper storage conditions are critical for maintaining the biological activity of this compound .
Leu(27)- insulin-like growth factor II has several scientific applications:
Insulin-like Growth Factor II (IGF-II) is a 67-amino acid single-chain polypeptide with a molecular weight of approximately 7.5 kDa. Its primary structure includes B, C, A, and D domains, stabilized by three intra-molecular disulfide bonds (Cys9-Cys47, Cys52-Cys65, and Cys53-Cys66). The tertiary structure adopts an insulin-like fold, where the B-domain forms an α-helix, the A-domain contains a short helix and β-strands, and the C-domain acts as a flexible linker. The hydrophobic core centered around Phe19, Leu53, and Tyr27 is critical for structural stability and receptor interactions. Crystallographic studies reveal that the C-loop (residues 30-40) adopts a dynamic conformation that influences receptor binding specificity [3] [7].
Table 1: Structural Domains of IGF-II
Domain | Residues | Structural Features | Functional Role |
---|---|---|---|
B-domain | 1-29 | N-terminal α-helix | IGF1R/IR binding |
C-domain | 30-40 | Flexible loop | Receptor specificity modulation |
A-domain | 41-62 | α-helix + β-strands | Core stability |
D-domain | 63-67 | C-terminal extension | IGF2R binding |
Leu(27)-IGF-II was engineered through site-directed mutagenesis, substituting Tyr27 with leucine to perturb interactions with the type-I IGF receptor (IGF1R) while preserving affinity for IGF2R. This analog is typically expressed in E. coli as a fusion protein with protein A, cleaved with CNBr, and purified via affinity chromatography and HPLC [1]. Structural analyses confirm that the leucine substitution eliminates hydrogen bonding capabilities and reduces steric bulk, altering the hydrophobic pocket in the B-domain. This modification does not disrupt overall folding but locally destabilizes the region essential for IGF1R engagement. The C-loop remains accessible for IGF2R binding, underscoring the mutation's selectivity [1] [6].
Leu(27)-IGF-II exhibits >50-fold reduced affinity for IGF1R and the insulin receptor (IR) compared to wild-type IGF-II, while maintaining near-native affinity for IGF2R. Competitive binding assays show:
This selectivity arises from structural differences in receptor binding interfaces. IGF2R recognizes IGF-II via domain 11, where the Phe19-Leu53 pair docks into a hydrophobic pocket unaffected by Tyr27 substitution. In contrast, IGF1R requires hydrogen bonding with Tyr27 for high-affinity binding. Cryo-EM studies further reveal that IGF-II binding to IGF2R induces asymmetric conformational changes distinct from insulin-bound IR complexes [3] [5].
Table 2: Receptor Binding Affinities of IGF-II Variants
Ligand | IGF2R (IC₅₀, nM) | IGF1R (IC₅₀, nM) | Insulin Receptor (IC₅₀, nM) |
---|---|---|---|
Wild-type IGF-II | 0.18 | 0.18 | 3,000 |
Leu27-IGF-II | 1.0 | >50 | No binding |
Glu27-IGF-II | 9.2 | 54 | Not tested |
Phe48Glu-IGF-II | 9.2* | 2.8* | Not tested |
*Represents fold-change relative to wild-type* [6] [8]
Systematic mutagenesis of IGF-II has identified key residues governing receptor selectivity:
Table 3: Functional Impact of IGF-II Mutations
Mutation | Effect on IGF1R Binding | Effect on IGF2R Binding | Primary Structural Consequence | |
---|---|---|---|---|
Tyr27 → Leu | Severe loss (25-fold ↓) | Mild loss (3.4-fold ↓) | Disrupted hydrogen bonding with IGF1R | |
Tyr27 → Glu | Severe loss (54-fold ↓) | Moderate loss (9.2-fold ↓) | Steric clash + charge repulsion | |
Phe48 → Glu | Mild loss (2.8-fold ↓) | Severe loss (18-fold ↓) | Destabilized hydrophobic core in IGF2R interface | |
Δ62-67 | Minimal change | Accelerated dissociation | Impaired D-domain anchoring | [1] [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1